4-[(e)-[2-(9h-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol
Description
Properties
IUPAC Name |
4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-14-10-9-13(19(24)11-14)12-21-22-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,23-24H/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAYTWWVJWFDJS-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol typically involves the condensation of 9H-fluoren-9-ylidenehydrazine with benzene-1,3-diol under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane, and may require a base catalyst to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the fluorenylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted fluorenylidene and benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 9H-fluoren-9-ylidene hydrazines. For instance, derivatives synthesized from fluorenone exhibited activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were notably higher than 256 μg/mL for some derivatives, indicating varying degrees of effectiveness against Gram-positive bacteria .
Anticancer Properties
Research indicates that hydrazone derivatives exhibit cytotoxic effects on cancer cell lines. The incorporation of the fluorenylidene moiety enhances the biological activity of these compounds. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell types, making them candidates for further investigation as anticancer agents.
Materials Science Applications
Polymer Chemistry
The unique structure of 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The compound can act as a crosslinking agent or modifier in polymer formulations, potentially leading to materials with improved performance characteristics.
Fluorescent Materials
Due to the presence of the fluorenyl group, this compound exhibits fluorescence properties that can be utilized in the development of fluorescent probes and sensors. These materials are beneficial in applications such as bioimaging and environmental monitoring, where detection sensitivity is crucial.
Analytical Chemistry Applications
Chromatography and Spectroscopy
The compound's distinct chemical structure makes it suitable for use as a standard or reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). Its unique spectral properties allow for effective detection and quantification in complex mixtures.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The fluorenylidene hydrazine moiety can form stable complexes with metal ions, which may inhibit enzyme activity or alter cellular pathways. Additionally, the compound’s ability to undergo redox reactions can influence its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(E)-[2-(9H-Fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:
*Calculated based on analogous structures in .
Key Findings:
Electronic and Structural Differences: The fluorenylidene group in the target compound provides extended conjugation compared to IND-Y’s nitro groups or oxyresveratrol’s stilbene system. This enhances UV-vis absorption and redox activity, relevant for optoelectronic applications .
Biological Activity: IND-Y’s nitro groups enable strong acid-base indicator properties (pKa ~3–10), validated for titrations of ibuprofen products . Oxyresveratrol’s dual diol groups contribute to radical scavenging (e.g., DPPH assay), outperforming simpler hydrazones in antioxidant capacity .
Synthetic Accessibility :
- IND-Y and GPQF-8Q14 are synthesized via straightforward hydrazone condensations, whereas the target compound requires fluorenylidene hydrazine precursors, which may involve multi-step synthesis .
Biological Activity
The compound 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol , also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific hydrazone, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This indicates the presence of a hydrazine moiety attached to a fluorenylidene group, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets. Molecular docking studies suggest that similar compounds can inhibit enzyme activities by binding to their active sites. For instance, compounds with similar structures have shown inhibition of tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin-related disorders.
Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that certain hydrazones exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests significant efficacy against resistant strains .
Antitumor Activity
Research has shown that hydrazone derivatives can possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies on related compounds have indicated promising results in inhibiting tumor growth in various cancer models .
Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for their anti-inflammatory effects. These studies typically involve assessing the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for preparing 4-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol, and how can yield optimization be achieved?
- Methodological Answer : The compound can be synthesized via condensation reactions involving fluorenyl hydrazine derivatives and substituted benzaldehyde precursors. For example, refluxing equimolar amounts of fluorenyl hydrazine and 4-formylbenzene-1,3-diol in a polar aprotic solvent (e.g., dioxane) with catalytic acid (e.g., TsOH) for 9–12 hours under inert atmosphere is a common approach . Yield optimization requires systematic screening of reaction parameters (temperature, solvent, stoichiometry) using design of experiments (DoE) methodologies, such as factorial designs or response surface modeling, to minimize trial-and-error experimentation .
Q. What spectroscopic and computational methods are most effective for characterizing the compound’s structure and electronic properties?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm regiochemistry and hydrogen bonding (e.g., phenolic -OH resonances at δ ~10 ppm). UV-vis spectroscopy can reveal π-conjugation behavior (e.g., absorption maxima in the 300–400 nm range) .
- Computational Methods : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. Hirshfeld surface analysis quantifies intermolecular interactions in crystalline phases .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, light, temperature)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C under nitrogen.
- Photostability : UV irradiation (λ = 254–365 nm) in solution/solid state, monitored via HPLC or UV-vis .
- pH Stability : Incubate in buffered solutions (pH 3–11) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results (e.g., optical properties) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, solid-state packing, or approximations in DFT functionals. Address this by:
- Performing time-dependent DFT (TD-DFT) with explicit solvent models (e.g., PCM).
- Comparing experimental X-ray crystallography data (e.g., bond lengths, dihedral angles) with optimized gas-phase geometries .
- Validating computational models using multi-reference methods (e.g., CASSCF) for excited-state behavior .
Q. What advanced strategies are available for elucidating reaction mechanisms involving this compound in catalytic or supramolecular systems?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy or in situ NMR to monitor intermediate formation.
- Isotopic Labeling : Track hydrazine or phenolic proton exchange via - or -labeled analogs.
- Quantum Chemical Calculations : Employ reaction path searches (e.g., Nudged Elastic Band method) to identify transition states and activation barriers .
Q. How can researchers design experiments to investigate the compound’s electrochemical behavior for energy storage or sensing applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile with a three-electrode system (glassy carbon working electrode). Identify redox peaks (e.g., fluorenyl oxidation at ~1.2 V vs. Ag/Ag) .
- Impedance Spectroscopy : Characterize charge-transfer resistance in thin-film electrodes.
- Computational Support : Calculate redox potentials using DFT with implicit solvation (e.g., SMD model) .
Q. What methodologies are recommended for resolving crystallographic ambiguities (e.g., disorder in fluorenyl substituents)?
- Methodological Answer :
- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to minimize thermal motion.
- Twinning Analysis : Use SHELX or OLEX2 to refine disordered regions.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) to validate packing motifs .
Methodological Frameworks for Contested Data or Complex Systems
Q. How should researchers approach conflicting reports on the compound’s biological activity or environmental impact?
- Methodological Answer :
- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, exposure times) across studies.
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, HOMO-LUMO) with toxicity data.
- Lifecycle Assessment (LCA) : Model environmental fate using EPI Suite or similar tools to predict degradation pathways .
Q. What integrated computational-experimental workflows are effective for accelerating reaction discovery or optimization?
- Methodological Answer : Adopt the ICReDD framework:
- Step 1 : Use automated reaction path search software (e.g., GRRM) to explore plausible mechanisms.
- Step 2 : Apply machine learning (e.g., Bayesian optimization) to prioritize experimental conditions.
- Step 3 : Validate with high-throughput experimentation (HTE) and feed results back into computational models .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dioxane).
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
